molecular formula C9H12N2O3 B1289799 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid CAS No. 937669-19-7

3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid

Cat. No. B1289799
CAS RN: 937669-19-7
M. Wt: 196.2 g/mol
InChI Key: ONPLCUHLIAMYCI-UHFFFAOYSA-N
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Description

The compound "3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid" is a derivative of dihydropyrimidinone, which is a class of compounds known for their diverse biological activities. The papers provided discuss various derivatives and related compounds, focusing on their synthesis, structure, and potential biological activities.

Synthesis Analysis

The synthesis of related dihydropyrimidinone derivatives often involves condensation reactions. For instance, one study describes the synthesis of a novel compound through the reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, yielding a 90% yield . Another paper reports the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones using a one-pot three-component reaction with a recyclable heterogeneous catalyst . Additionally, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized by condensation of thiourea, 5-(4-substituted phenyl)-5-oxopentanoic acid, and substituted aldehyde .

Molecular Structure Analysis

The crystal structure of a related compound shows that it crystallizes in the triclinic space group P-1 with specific unit-cell parameters, and the structure was further analyzed using X-ray single crystal diffraction techniques . Other studies have also employed X-ray crystallography to examine the structure of uracil derivatives, providing detailed information about the molecular conformation and supramolecular architecture involving N–H···O hydrogen bonds .

Chemical Reactions Analysis

The dihydropyrimidinone derivatives participate in various chemical reactions. For example, the photochemical reduction of 4,6-dimethyl-2-pyrimidinol leads to different products depending on the solvent used, demonstrating the reactivity of the pyrimidine ring . The interaction of a related compound with double-stranded DNA (dsDNA) was studied using electronic absorption titration, thermal denaturation measurement, and viscosity techniques, indicating minor groove binding .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet–visible (UV–Vis) spectroscopy. The antioxidant activity of one compound was assessed using assays like DPPH and FRAP, and its ferrous ions chelating property was also evaluated . The anti-inflammatory activity of some derivatives was screened using the rat paw edema method, with most compounds showing significant activity .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-5-7(3-4-8(12)13)6(2)11-9(14)10-5/h3-4H2,1-2H3,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPLCUHLIAMYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596389
Record name 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

937669-19-7
Record name 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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